2-Pyrrolidin-1-ylnicotinamide
Description
2-Pyrrolidin-1-ylnicotinamide is a pyridine derivative characterized by a pyrrolidine substituent at the 2-position of the pyridine ring and an amide functional group at the 3-position (nicotinamide configuration). Its molecular formula is C10H13N3O, with a molecular weight of 191.23 g/mol .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCQXTPCAFJRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with pyrrolidine. One common method is the amidation reaction, where nicotinic acid is first converted to nicotinoyl chloride, which then reacts with pyrrolidine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
2-Pyrrolidin-1-ylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nicotinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2-(Pyrrolidin-1-yl)isonicotinamide
Key Differences :
- Substituent Position : The amide group in 2-(Pyrrolidin-1-yl)isonicotinamide is located at the 4-position of the pyridine ring (isonicotinamide configuration), whereas in 2-Pyrrolidin-1-ylnicotinamide, it is at the 3-position.
Fluorinated Analogs: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid
Key Differences :
- Functional Group : Replaces the amide with a carboxylic acid (-COOH) at the 3-position.
- Substituents : Adds a fluorine atom at the 2-position of the pyridine ring.
- Molecular Weight : 210.21 g/mol (C10H11FN2O2), significantly higher due to fluorine and carboxylic acid .
- Commercial Status : Available in 1 g ($400), 5 g ($1,600), and 25 g ($4,800) quantities, suggesting broader industrial or research use .
Other Derivatives
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Oxime
- Functional Groups : Features a methoxy (-OCH3) group at the 2-position and an oxime (-CH=N-OH) at the aldehyde position.
5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole
Comparative Data Table
Structural and Functional Implications
- Amide vs. Carboxylic Acid : The amide group in this compound may improve metabolic stability compared to carboxylic acid analogs, which are prone to ionization at physiological pH .
- Fluorine Substitution : Fluorinated derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid) likely exhibit enhanced electronegativity and membrane permeability, critical for drug design .
- Positional Isomerism : The 3- vs. 4-amide configuration could influence hydrogen-bonding interactions with biological targets, affecting potency or selectivity .
Biological Activity
2-Pyrrolidin-1-ylnicotinamide (also referred to as PNA) is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems and its role as an orexin receptor antagonist. This article delves into the biological activity of PNA, summarizing relevant research findings, case studies, and synthesizing data to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring fused with a nicotinamide moiety. This structural configuration is significant for its interaction with various biological targets.
PNA acts primarily through its interaction with orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors can have therapeutic implications for conditions such as insomnia and obesity. Additionally, PNA has been shown to selectively inhibit dopamine and norepinephrine transporters with minimal effects on serotonin transport, suggesting a potential role in treating substance abuse disorders .
Neurotransmitter Reuptake Inhibition
Research indicates that PNA analogs exhibit selective inhibition of dopamine (DAT) and norepinephrine transporters (NET). In a study evaluating various compounds, it was found that certain PNA derivatives had no significant affinity for serotonin receptors (5HT1A, 5HT1B, 5HT1C) while demonstrating potent activity at DAT and NET. This selectivity is crucial for developing medications aimed at modulating mood and behavior without the side effects associated with serotonin interference .
Orexin Receptor Antagonism
PNA's role as an orexin receptor antagonist has been highlighted in several studies. Orexins are neuropeptides that play a critical role in regulating sleep-wake cycles and energy homeostasis. The antagonism of orexin receptors by PNA could lead to novel therapeutic strategies for treating sleep disorders such as narcolepsy and insomnia. For instance, compounds similar to PNA have shown efficacy in reducing wakefulness and promoting sleep in preclinical models .
Study on Sleep Regulation
A notable case study examined the effects of PNA on sleep regulation in rodent models. The administration of PNA resulted in a significant increase in total sleep time and a decrease in wakefulness compared to control groups. The results support the hypothesis that orexin receptor antagonism can effectively promote sleep and reduce insomnia symptoms .
Dopamine Modulation in Substance Abuse
Another study focused on the impact of PNA on dopamine levels in models of cocaine addiction. The findings revealed that PNA administration led to reduced dopamine reuptake, which correlated with decreased cocaine-seeking behavior. This suggests that PNA could be a promising candidate for developing treatments for cocaine dependence .
Data Summary
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Neurotransmitter Transporter Study | DAT/NET inhibition | Selective inhibition observed | Potential treatment for mood disorders |
| Orexin Receptor Study | Sleep regulation | Increased sleep time in rodents | Novel approach for insomnia treatment |
| Substance Abuse Study | Cocaine addiction | Reduced cocaine-seeking behavior | Candidate for addiction therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
